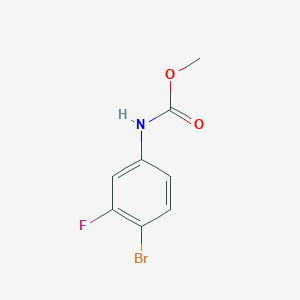

methyl N-(4-bromo-3-fluorophenyl)carbamate

Vue d'ensemble

Description

Methyl N-(4-bromo-3-fluorophenyl)carbamate is an organic compound with the molecular formula C8H7BrFNO2 It is a derivative of carbamic acid and features a bromine and fluorine substituent on the phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl N-(4-bromo-3-fluorophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-bromo-3-fluoroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl N-(4-bromo-3-fluorophenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.

Major Products Formed

Substitution: Products with different substituents replacing the bromine or fluorine atoms.

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound, potentially altering the functional groups.

Hydrolysis: The primary amine and carbon dioxide.

Applications De Recherche Scientifique

Chemistry

- Building Block for Complex Molecules : Methyl N-(4-bromo-3-fluorophenyl)carbamate serves as a precursor in the synthesis of more complex organic compounds, facilitating the development of novel materials and pharmaceuticals.

Biology

- Biological Activity Investigation : The compound has been studied for its interactions with enzymes and receptors, revealing potential therapeutic applications.

Medicine

- Therapeutic Properties : Research has indicated that this compound may have anticancer properties, showing selective toxicity against certain cancer cell lines . It is being explored as a precursor for developing new pharmaceutical agents.

Industry

- Agrochemicals Development : this compound is utilized in creating agrochemicals, demonstrating herbicidal and antifungal properties.

This compound exhibits various biological activities:

- Anticancer Activity :

-

Antifungal Activity :

- The compound has shown significant antifungal effects against plant pathogens such as Fusarium graminearum and Fusarium oxysporum, with inhibition rates exceeding 60% at concentrations of 50 μg/mL.

-

Herbicidal Properties :

- Comparative studies indicate that this carbamate exhibits superior tolerance in crop plants while effectively controlling unwanted vegetation.

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer properties of this compound found that it inhibited cell growth in BRCA2-deficient DT40 cells. The selective toxicity observed indicates its potential development into therapeutic agents targeting specific cancer types.

Case Study 2: Antifungal Activity

Experiments on various fungal pathogens demonstrated that derivatives of this compound exhibited antifungal activities, with effective concentrations (EC50 values) ranging from 12.50 to 16.65 μg/mL against Fusarium species. These findings highlight its potential applications in agricultural fungicides .

Summary of Biological Activities

| Activity Type | Description | Effectiveness |

|---|---|---|

| Anticancer | Inhibits growth in BRCA2-deficient cells | Selective cytotoxicity |

| Antifungal | Effective against plant pathogens | Inhibition rates >60% at 50 μg/mL |

| Herbicidal | Controls unwanted vegetation | Superior crop tolerance |

Mécanisme D'action

The mechanism of action of methyl N-(4-bromo-3-fluorophenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the context of its use and the specific biological or chemical system it is applied to.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl N-(4-bromo-3-chlorophenyl)carbamate

- Methyl N-(4-bromo-3-methylphenyl)carbamate

- Methyl N-(4-bromo-3-nitrophenyl)carbamate

Uniqueness

Methyl N-(4-bromo-3-fluorophenyl)carbamate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other carbamate derivatives.

Activité Biologique

Methyl N-(4-bromo-3-fluorophenyl)carbamate is an organic compound with notable biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 252.07 g/mol. The presence of bromine and fluorine substituents on the phenyl ring significantly influences its chemical reactivity and biological properties.

Synthesis Methods

Various synthesis methods have been reported for this compound. One common approach involves the reaction of 4-bromo-3-fluoroaniline with methyl chloroformate, yielding the desired carbamate with high purity and yield.

Biological Activity

Research indicates that this compound exhibits significant biological activity across several domains:

- Anticancer Activity : Studies show that this compound can inhibit the growth of certain cancer cell lines, suggesting potential as an anticancer agent. For example, it demonstrated selective cytotoxicity in BRCA2-deficient DT40 cells, highlighting its potential in targeted cancer therapies .

- Antifungal Activity : In vitro tests have shown that derivatives of this compound exhibit strong antifungal properties against various plant pathogens. For instance, certain N-aryl carbamates have shown inhibition rates exceeding 60% at concentrations of 50 μg/mL against fungi like Fusarium graminearum and Fusarium oxysporum .

- Herbicidal Properties : this compound has been evaluated for its herbicidal action. In comparative studies with other carbamates, it exhibited superior tolerance in crop plants while effectively controlling unwanted vegetation .

The mechanism of action for this compound involves its interaction with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, thereby disrupting metabolic pathways essential for cell survival.

- Receptor Binding : It has been suggested that this carbamate can bind to specific receptors, modulating their activity and influencing cellular responses.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of this compound, researchers found a dose-dependent inhibition of cell proliferation in BRCA2-deficient DT40 cells. The compound's selective toxicity suggests it could be developed into a therapeutic agent for specific cancer types.

Case Study 2: Antifungal Activity

A series of experiments conducted on various fungal pathogens demonstrated that this compound derivatives exhibited antifungal activities with EC50 values ranging from 12.50 to 16.65 μg/mL against Fusarium species. These findings indicate potential applications in agricultural settings as fungicides .

Table 1: Summary of Biological Activities

Propriétés

IUPAC Name |

methyl N-(4-bromo-3-fluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2/c1-13-8(12)11-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQFMIYZLHXFOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.